5-Fluorodihydropyrimidine-2,4-dione-13C,15N2
Overview
Description
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a labeled metabolite of 5-Fluorouracil . It is a pyrimidine analog that irreversibly inhibits thymidylate synthase, blocking the synthesis of thymidine which is required for DNA synthesis . It is used as an internal standard for the quantification of 5-flurouracil by GC- or LC-MS .
Molecular Structure Analysis
The molecular formula of this compound is C3(13C)H5F(15N)2O2 . The molecular weight is 133.057.Chemical Reactions Analysis
This compound is a pyrimidine analog. It irreversibly inhibits thymidylate synthase, which is crucial for the synthesis of thymidine, a necessary component for DNA synthesis .Scientific Research Applications
Anticancer Activity
5-Fluorodihydropyrimidine-2,4-dione derivatives have been studied for their potential anticancer activities. For instance, a compound synthesized from 5-fluorouracil showed significant anticarcinogenic activity against HL-60 and BEL-7402 cancer cells (Miao, Yan, & Zhao, 2010). Additionally, other derivatives have demonstrated antitumor activities, highlighting the potential of these compounds in cancer treatment (Yuan, Cai, Chen, & Hu, 2007).
Drug Interaction and Binding Studies
Research has focused on the interaction of 5-fluorodihydropyrimidine-2,4-dione derivatives with DNA. For example, the binding affinity of certain derivatives with double-stranded DNA and G-quadruplex DNA has been investigated, providing insights into their potential applications in drug design and cancer therapy (Hu et al., 2012).
Diagnostic Applications
Some isotopically labeled derivatives, such as [2-13C]-5-fluorouracil, have been proposed as diagnostic agents for measuring drug-induced toxicity in cancer patients. This highlights the potential use of these compounds in personalized medicine and monitoring patient response to chemotherapy (Rangwala, William, & Gurvich, 2011).
NMR Spectroscopy and Structural Analysis
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 and its derivatives have been used in NMR spectroscopy for structural analysis. Their fluorine atoms offer unique opportunities for probing nucleic acid structures and investigating molecular dynamics (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).
Mechanism of Action
Target of Action
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a labeled metabolite of 5-Fluorouracil . The primary target of this compound is the enzyme thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
The compound acts as a pyrimidine analog , causing misincorporation of fluoronucleotides into DNA/RNA during synthesis . By inhibiting thymidylate synthase, it disrupts the synthesis of dTMP, leading to a decrease in the availability of the nucleotide for DNA synthesis .
Biochemical Pathways
The inhibition of thymidylate synthase leads to an imbalance in the nucleotide pool during DNA replication. This imbalance can cause DNA damage and trigger cell cycle arrest at the G1/S phase . The affected cells may then undergo apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA synthesis and induction of cell cycle arrest . This can lead to the death of rapidly dividing cells, particularly cancer cells, which rely on efficient DNA replication for their growth and proliferation .
Biochemical Analysis
Biochemical Properties
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 plays a significant role in biochemical reactions. It is a pyrimidine analog that causes misincorporation of fluoronucleotides into DNA/RNA during synthesis . This interaction with enzymes, proteins, and other biomolecules is crucial for its function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing cell cycle arrest at the G1/S phase and apoptosis . This impact on cell signaling pathways, gene expression, and cellular metabolism is a key aspect of its cellular effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a thymidylate synthase inhibitor, which exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that it is soluble in Dimethyl Sulfoxide and Methanol , indicating its stability in these solvents
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Properties
IUPAC Name |
5-fluoro-(213C,1,3-15N2)1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRJKWTBBDDAR-XZQGXACKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)[15NH][13C](=O)[15NH]1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661976 | |
Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189492-99-6 | |
Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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